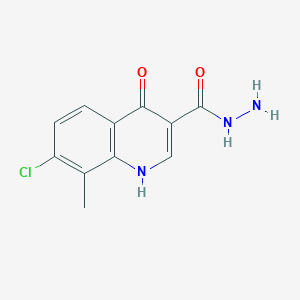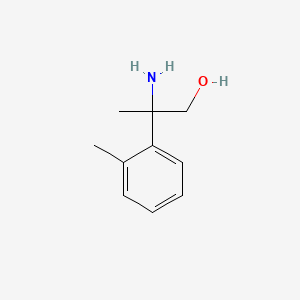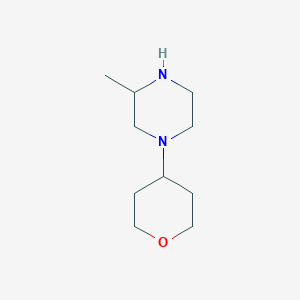
6-Fluoro-3-methylpicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-3-methylpicolinaldehyde is an organic compound with the molecular formula C7H6FNO It is a derivative of picolinaldehyde, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 3-position is replaced by a methyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Fluor-3-methylpicolinaldehyd erfolgt üblicherweise durch Fluorierung von 3-Methylpicolinaldehyd. Eine gängige Methode ist die elektrophilen Fluorierung mit Reagenzien wie Selectfluor oder N-Fluorbenzolsulfonimid (NFSI). Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Acetonitril oder Dichlormethan bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Industrielle Produktionsmethoden: Im industriellen Maßstab kann die Produktion von 6-Fluor-3-methylpicolinaldehyd kontinuierliche Prozesse umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz automatisierter Systeme zur Zugabe von Reagenzien und zur Temperaturregelung kann die Reaktionsbedingungen optimieren und die Bildung von Nebenprodukten minimieren.
Arten von Reaktionen:
Oxidation: 6-Fluor-3-methylpicolinaldehyd kann Oxidationsreaktionen eingehen, um die entsprechende Carbonsäure, 6-Fluor-3-methylpicolinsäure, zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zum entsprechenden Alkohol, 6-Fluor-3-methylpicolinylalkohol, reduziert werden.
Substitution: Nucleophile Substitutionsreaktionen können am Fluoratom auftreten, was zur Bildung verschiedener Derivate führt, abhängig vom verwendeten Nucleophil.
Gängige Reagenzien und Bedingungen:
Oxidation: KMnO4 in wässriger oder saurer Lösung.
Reduktion: NaBH4 in Methanol oder Ethanol.
Substitution: Nucleophile wie Amine oder Thiole in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO).
Hauptprodukte, die gebildet werden:
Oxidation: 6-Fluor-3-methylpicolinsäure.
Reduktion: 6-Fluor-3-methylpicolinylalkohol.
Substitution: Verschiedene substituierte Derivate, abhängig vom Nucleophil.
4. Wissenschaftliche Forschungsanwendungen
Chemie: 6-Fluor-3-methylpicolinaldehyd wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen der Fluorsubstitution auf die Aktivität von Pyridinderivaten zu untersuchen. Sie kann auch als Baustein für die Synthese biologisch aktiver Moleküle dienen.
Medizin: Potenzielle Anwendungen in der medizinischen Chemie umfassen die Entwicklung neuer Medikamente. Das Vorhandensein von Fluor kann die metabolische Stabilität und Bioverfügbarkeit von Arzneimittelkandidaten verbessern.
Industrie: Im Industriesektor kann 6-Fluor-3-methylpicolinaldehyd bei der Herstellung von Agrochemikalien, Farbstoffen und anderen Spezialchemikalien verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Fluor-3-methylpicolinaldehyd hängt von seiner spezifischen Anwendung ab. In chemischen Reaktionen kann das Fluoratom als elektronenziehende Gruppe wirken und die Reaktivität der Aldehydgruppe beeinflussen. In biologischen Systemen kann die Verbindung mit Enzymen oder Rezeptoren interagieren, wobei das Fluoratom möglicherweise die Bindungsaffinität oder Selektivität erhöht.
Ähnliche Verbindungen:
3-Methylpicolinaldehyd: Fehlt das Fluoratom, was zu einer anderen Reaktivität und Eigenschaften führt.
6-Fluorpicolinaldehyd: Fehlt die Methylgruppe, was sich auf ihre sterischen und elektronischen Eigenschaften auswirken kann.
3-Fluorpicolinaldehyd: Besitzt das Fluoratom an der 3-Position anstelle der 6-Position, was zu einem anderen chemischen Verhalten führt.
Einzigartigkeit: 6-Fluor-3-methylpicolinaldehyd ist einzigartig aufgrund der gemeinsamen Anwesenheit von Fluor- und Methylgruppen am Pyridinring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Fluoro-3-methylpicolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the activity of pyridine derivatives. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Fluoro-3-methylpicolinaldehyde depends on its specific application. In chemical reactions, the fluorine atom can act as an electron-withdrawing group, influencing the reactivity of the aldehyde group. In biological systems, the compound may interact with enzymes or receptors, with the fluorine atom potentially enhancing binding affinity or selectivity.
Vergleich Mit ähnlichen Verbindungen
3-Methylpicolinaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.
6-Fluoropicolinaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.
3-Fluoropicolinaldehyde: Has the fluorine atom at the 3-position instead of the 6-position, leading to different chemical behavior.
Uniqueness: 6-Fluoro-3-methylpicolinaldehyde is unique due to the combined presence of both fluorine and methyl groups on the pyridine ring
Eigenschaften
CAS-Nummer |
1256792-54-7 |
|---|---|
Molekularformel |
C7H6FNO |
Molekulargewicht |
139.13 g/mol |
IUPAC-Name |
6-fluoro-3-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3 |
InChI-Schlüssel |
KBHAFGRIDCRCJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(2-hydroxybenzoyl)amino]heptanoic Acid](/img/structure/B12117406.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12117412.png)



![3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B12117455.png)

![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B12117465.png)

![5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12117468.png)

